Cas no 150788-85-5 (2-Naphthalenol,6-ethoxy-)
2-Naphthalenol,6-ethoxy- Chemical and Physical Properties
Names and Identifiers
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- 2-Naphthalenol,6-ethoxy-
- 6-ethoxynaphthalen-2-ol
- 2-Hydroxy-6-ethoxynaphthalene
- 2-Naphthalenol,6-ethoxy-(9CI)
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- Inchi: 1S/C12H12O2/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8,13H,2H2,1H3
- InChI Key: WIIBBUOXRNBMDS-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC=C2C=C(C=CC2=C1)O
2-Naphthalenol,6-ethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240302-5g |
6-Ethoxynaphthalen-2-ol |
150788-85-5 | 97% | 5g |
$533 | 2021-08-04 | |
| Apollo Scientific | OR957727-1g |
6-Ethoxynaphthalen-2-ol |
150788-85-5 | 95% | 1g |
£435.00 | 2025-02-20 | |
| Chemenu | CM240302-5g |
6-Ethoxynaphthalen-2-ol |
150788-85-5 | 97% | 5g |
$533 | 2023-01-07 | |
| Enamine | EN300-732932-1.0g |
6-ethoxynaphthalen-2-ol |
150788-85-5 | 1g |
$0.0 | 2023-06-07 | ||
| Crysdot LLC | CD12139515-5g |
6-Ethoxynaphthalen-2-ol |
150788-85-5 | 97% | 5g |
$564 | 2024-07-23 |
2-Naphthalenol,6-ethoxy- Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2-Naphthalenol,6-ethoxy-
2-Naphthalenol,6-Ethoxy
2-Naphthalenol,6-Ethoxy, also known by its CAS number 150788-85-5, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of naphthols, which are derivatives of naphthalene with hydroxyl groups attached. The ethoxy group at the 6-position of the naphthalene ring introduces interesting electronic and steric effects, making this compound a valuable subject for both academic and industrial research.
The structure of 2-Naphthalenol,6-Ethoxy consists of a naphthalene ring system with a hydroxyl group at the 2-position and an ethoxy group at the 6-position. This arrangement creates a molecule with a high degree of aromaticity and potential for various chemical reactions. The presence of the ethoxy group enhances the compound's solubility in organic solvents, making it easier to handle in laboratory settings.
Recent studies have explored the use of 2-Naphthalenol,6-Ethoxy in various fields, including materials science and pharmaceuticals. For instance, researchers have investigated its role as a precursor in the synthesis of advanced materials such as graphene oxide derivatives. The compound's ability to undergo nucleophilic aromatic substitution reactions has been particularly useful in this context.
In addition to its synthetic applications, 2-Naphthalenol,6-Ethoxy has shown promise in biological systems. Preliminary experiments suggest that it may exhibit antioxidant properties, which could be beneficial in the development of new drugs targeting oxidative stress-related diseases. However, further research is needed to fully understand its bioavailability and efficacy.
The synthesis of 2-Naphthalenol,6-Ethoxy typically involves multi-step reactions starting from naphthalene derivatives. One common approach is the Friedel-Crafts alkylation followed by hydroxylation. This process requires precise control over reaction conditions to ensure high yields and purity. Advances in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.
In terms of physical properties, 2-Naphthalenol,6-Ethoxy is a crystalline solid with a melting point around 120°C. Its solubility in organic solvents such as dichloromethane and ethanol is relatively high, which facilitates its use in solution-based reactions. The compound is also stable under normal storage conditions but should be protected from light to prevent photodegradation.
The chemical stability of 2-Naphthalenol,6-Ethoxy has been tested under various conditions, including acidic and basic environments. While it shows good stability under neutral conditions, prolonged exposure to strong acids or bases can lead to degradation. These findings are crucial for its safe handling and storage in industrial settings.
In conclusion, 2-Naphthalenol,6-Ethoxy, with its CAS number 150788-85-5, represents a versatile compound with potential applications across multiple disciplines. Its unique structure and reactivity make it an interesting target for ongoing research efforts aimed at unlocking its full potential in materials science and pharmacology.
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